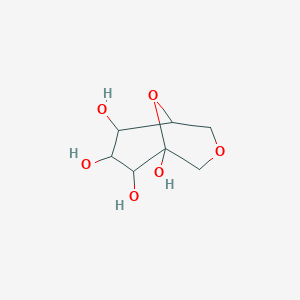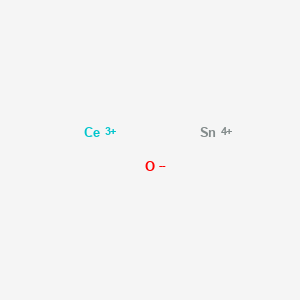
Hexadecanoic acid, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, ammonium salt, also known as ammonium palmitate, is a white crystalline powder that is soluble in water and ethanol. It is commonly used as a surfactant, emulsifier, and thickening agent in various industries.
Preparation Methods
Hexadecanoic acid, ammonium salt can be synthesized through the neutralization reaction of hexadecanoic acid with ammonium hydroxide. The reaction typically involves dissolving hexadecanoic acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then isolated by filtration and dried .
Industrial production methods often involve the saponification of palm oil, which is rich in hexadecanoic acid. The saponification process yields hexadecanoic acid, which is then neutralized with ammonium hydroxide to produce the ammonium salt .
Chemical Reactions Analysis
Hexadecanoic acid, ammonium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form hexadecanoic acid and the corresponding ammonium salt of the acid.
Oxidation: Can be oxidized to produce hexadecanedioic acid under specific conditions.
Reduction: Reduction of this compound can yield hexadecanol.
Substitution: Reacts with halogens to form halogenated derivatives of hexadecanoic acid.
Common reagents and conditions used in these reactions include strong acids or bases for neutralization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions include hexadecanoic acid, hexadecanedioic acid, and hexadecanol .
Scientific Research Applications
Hexadecanoic acid, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Mechanism of Action
The mechanism of action of hexadecanoic acid, ammonium salt involves its interaction with cell membranes. The compound’s hydrophobic tail inserts into the lipid bilayer of the cell membrane, disrupting its structure and leading to increased permeability. This disruption can cause leakage of cellular contents and ultimately cell death, making it an effective antimicrobial agent . Additionally, this compound can enhance the oxidative stress tolerance of certain microorganisms by stabilizing their cell membranes and reducing lipid oxidation .
Comparison with Similar Compounds
Hexadecanoic acid, ammonium salt can be compared with other similar compounds, such as:
Octadecanoic acid, ammonium salt (Ammonium stearate): Similar in structure but with an 18-carbon chain. It is also used as a surfactant and emulsifier.
Dodecanoic acid, ammonium salt (Ammonium laurate): Has a 12-carbon chain and is used in similar applications but with different physicochemical properties.
Quaternary ammonium compounds: These compounds have a positively charged nitrogen atom and are widely used as disinfectants and surfactants.
This compound is unique due to its specific chain length and its balance of hydrophobic and hydrophilic properties, making it particularly effective in stabilizing emulsions and enhancing membrane stability .
Properties
CAS No. |
593-26-0 |
|---|---|
Molecular Formula |
C16H32O2.H3N C16H35NO2 |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
azanium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);1H3 |
InChI Key |
LRIHKZMLMWYPFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O.N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Key on ui other cas no. |
593-26-0 |
Synonyms |
Hexadecanoic acid. ammonium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















